2,5-dichloro-N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzene-1-sulfonamide
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Description
2,5-dichloro-N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H18Cl2N4O2S and its molecular weight is 401.31. The purity is usually 95%.
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Scientific Research Applications
Heteroaromatization and Synthesis of Novel Derivatives
Research has demonstrated the synthesis of novel derivatives containing the sulfonamide moiety through heteroaromatization processes. For instance, Hassan et al. (2009) prepared derivatives of pyrrolo[2,3-d]pyrimidin-5-yl)-N,N-dimethyl-benzenesulfonamide, which were screened for antimicrobial activity, showing promise against both Gram-positive and Gram-negative bacteria and fungi (Hassan, El-Maghraby, Abdel Aal, & Bashandy, 2009).
Antimicrobial Activity
The antimicrobial properties of compounds incorporating the sulfonamide group have been a focal point of research. Nunna et al. (2014) synthesized derivatives that exhibited antibacterial and antifungal activities, suggesting their potential in combating microbial infections (Nunna, Ramachandran, Arts, Panchal, & Shah, 2014).
Catalysis in Derivative Synthesis
Catalysis plays a crucial role in the efficient synthesis of sulfonamide derivatives. Khashi, Davoodnia, & Chamani (2014) reported the use of 4-(N,N-Dimethylamino)pyridine (DMAP) as a catalyst for the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety, showcasing the effectiveness of catalytic systems in such chemical transformations (Khashi, Davoodnia, & Chamani, 2014).
Photophysicochemical Properties
The study of photophysicochemical properties of compounds containing benzenesulfonamide units has been extended to understanding their potential applications in photocatalysis and photodynamic therapy. Öncül, Öztürk, & Pişkin (2022) synthesized zinc(II) phthalocyanine substituted with benzenesulfonamide units and investigated their properties, highlighting their potential as photosensitizers in cancer treatment (Öncül, Öztürk, & Pişkin, 2022).
Anticancer Activity
The anticancer activity of derivatives containing the benzenesulfonamide moiety has been a significant area of investigation. Ghorab & Al-Said (2012) synthesized novel indenopyridine derivatives and evaluated their anticancer activity against the breast cancer cell line MCF7, with some compounds showing higher potency than Doxorubicin, a standard chemotherapy drug (Ghorab & Al-Said, 2012).
Properties
IUPAC Name |
2,5-dichloro-N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N4O2S/c1-10-15(11(2)20-16(19-10)22-7-3-4-8-22)21-25(23,24)14-9-12(17)5-6-13(14)18/h5-6,9,21H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDJEUJVTOLJJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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